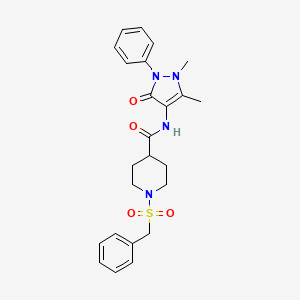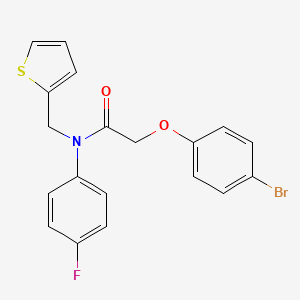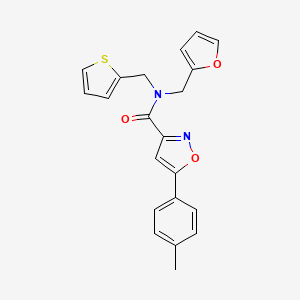
1-(benzylsulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(benzylsulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide, often abbreviated as Compound X , belongs to the class of piperidine derivatives. Its complex structure combines a piperidine ring, a pyrazole moiety, and a benzylsulfonyl group. Let’s break it down:
Piperidine Ring: The piperidine ring confers rigidity and influences the compound’s biological activity.
Pyrazole Moiety: The pyrazole ring contains a keto group (3-oxo) and a phenyl substituent.
Benzylsulfonyl Group: The benzylsulfonyl group enhances solubility and can serve as a pharmacophore.
Preparation Methods
Synthetic Routes::
Condensation Reaction: One synthetic route involves condensing a piperidine carboxylic acid with a benzylsulfonyl chloride. The resulting intermediate can then react with 1,5-dimethyl-3-oxo-2-phenylpyrazole to form Compound X.
Amide Formation: Alternatively, the amide bond can be formed directly between the piperidine carboxylic acid and the pyrazole amine.
- Industrial-scale synthesis typically employs the condensation route due to its efficiency and scalability.
Chemical Reactions Analysis
Compound X undergoes several reactions:
Oxidation: The phenyl group is susceptible to oxidation, leading to various oxidation states.
Reduction: Reduction of the keto group yields the corresponding alcohol.
Substitution: The benzylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents: Sodium borohydride (for reduction), thionyl chloride (for sulfonyl chloride formation), and various bases (for amide formation).
Major Products: The reduced form, the sulfonyl chloride, and the amide are key products.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential antitumor agent due to its unique structure.
Chemical Biology: Used as a probe to study piperidine-based receptors.
Industry: Employed in the synthesis of other complex molecules.
Mechanism of Action
Molecular Targets: Compound X likely interacts with cellular receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Analogous piperidine derivatives, such as Y and Z, lack the benzylsulfonyl group.
Uniqueness: Compound X’s sulfonyl moiety sets it apart, impacting its properties.
Properties
Molecular Formula |
C24H28N4O4S |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H28N4O4S/c1-18-22(24(30)28(26(18)2)21-11-7-4-8-12-21)25-23(29)20-13-15-27(16-14-20)33(31,32)17-19-9-5-3-6-10-19/h3-12,20H,13-17H2,1-2H3,(H,25,29) |
InChI Key |
XCLJHALGENTVHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-butyl-4-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11345970.png)
![N-(4-bromo-3-methylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11345976.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11345983.png)
![4-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11345990.png)
![2-(3-ethoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1'-cyclopentane]](/img/structure/B11345992.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-propoxybenzamide](/img/structure/B11345993.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B11345998.png)

![5-fluoro-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11346002.png)
![7-(4-chlorophenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11346007.png)
![1-[(2-methylbenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B11346017.png)
![2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11346032.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({4-oxo-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-2-YL}sulfanyl)propanamide](/img/structure/B11346034.png)
